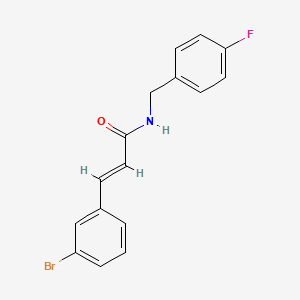

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide, although not directly reported in the provided papers, can be inferred from similar synthetic methods described. In one study, a related acrylamide monomer, N-(2-acetylbenzofuran-3-yl)acrylamide (NABA), was synthesized through a two-step process. Initially, 1-(3-aminobenzofuran-2-yl)ethan-1-one was produced by reacting 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions. Subsequently, this intermediate was reacted with acryloyl chloride and triethylamine at low temperatures to obtain the NABA monomer . Another paper describes a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be adapted for the synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide by choosing appropriate starting materials and conditions .

Molecular Structure Analysis

The molecular structure and properties of NABA were investigated using quantum chemical calculations of the Density Functional Theory (DFT) method. These theoretical studies were validated by comparing the results with experimental data from FT-IR, 1H NMR, and UV-Vis spectral data. The band gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicated that the NABA monomer is chemically active and capable of charge transfer within the molecule. Additionally, molecular electrostatic potential (MEP) maps were used to identify reactive regions of the monomer . Although the exact molecular structure analysis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide is not provided, similar techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide. However, the synthesis of related compounds suggests that the compound could participate in reactions typical of acrylamides and oxalamides, such as polymerization or further functionalization reactions. The reactivity of such compounds can often be inferred from their HOMO-LUMO gap and MEP maps, which provide insight into the electron density distribution and potential sites for nucleophilic and electrophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the study of NABA provides a precedent for how these properties might be characterized. The spectroscopic investigation of NABA included UV-Vis, FT-IR, and 1H NMR measurements, which are standard techniques for determining the physical and chemical properties of organic compounds. These methods can provide information on the electronic transitions, functional groups, and chemical environment of hydrogen atoms within the molecule . For a comprehensive analysis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide, similar spectroscopic techniques would be employed, along with additional methods such as mass spectrometry or X-ray crystallography for a complete characterization.

Propriétés

IUPAC Name |

N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5/c15-12(19)11-10(8-4-1-2-5-9(8)22-11)17-14(21)13(20)16-6-3-7-18/h1-2,4-5,18H,3,6-7H2,(H2,15,19)(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGYKMKWQXOIJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-carbamoylbenzofuran-3-yl)-N2-(3-hydroxypropyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B3003420.png)

![(2,6-dichlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3003425.png)

![N-(2-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B3003426.png)

![3-[(chloroacetyl)amino]-N-cyclopropylbenzamide](/img/structure/B3003428.png)

![8,10-dimethyl-N-(4-methylphenyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3003433.png)

![1-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3003434.png)

![Methyl 2-phenyl-2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)acetate](/img/structure/B3003435.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B3003437.png)

![[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride](/img/structure/B3003441.png)